Sodium tetrabromoaurate(III) hydrate

カタログ番号 B576975

CAS番号:

10378-49-1

分子量: 557.587

InChIキー: DCARRTFPXWVHEC-UHFFFAOYSA-J

注意: 研究専用です。人間または獣医用ではありません。

説明

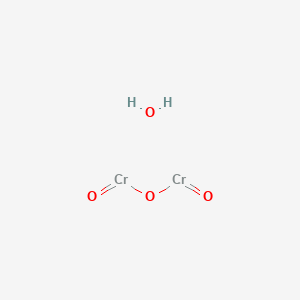

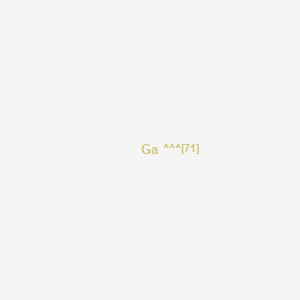

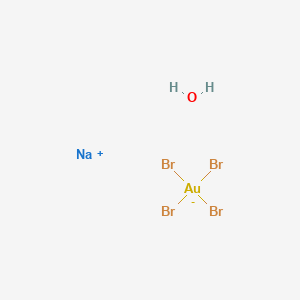

Sodium tetrabromoaurate(III) hydrate, also known as Sodium tetrabromoaurate(III), dihydrate, is a chemical compound with the linear formula NaAuBr4 · xH2O . It is typically found in the form of a powder .

Molecular Structure Analysis

The molecular structure of Sodium tetrabromoaurate(III) hydrate can be represented by the SMILES stringO. [Na+].Br [Au-] (Br) (Br)Br . The InChI code for this compound is 1S/Au.4BrH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 . Physical And Chemical Properties Analysis

Sodium tetrabromoaurate(III) hydrate is a powder . The molecular weight of the compound is 539.57 (anhydrous basis) or 557.59 . It is a good conductor of heat and electricity, and is unaffected by air and most reagents .科学的研究の応用

- Summary of the Application : Sodium tetrabromoaurate(III) hydrate is used in the fabrication of core/alloy nanoparticles . These nanoparticles have various applications in fields like medicine, electronics, and materials science.

- Methods of Application or Experimental Procedures : The specific method mentioned is the layer-by-layer hydrothermal route . This method involves the synthesis of nanoparticles in a hydrothermal reactor, where high temperature and pressure conditions are used to facilitate the reaction. The layer-by-layer aspect refers to the sequential deposition of different materials to form the core/alloy structure of the nanoparticles.

- Summary of the Application : Sodium tetrabromoaurate(III) hydrate is used in the field of supramolecular chemistry for the capture and co-precipitation of haloauric acids (HAuX4) from organic solvents or water . This process involves the formation of non-covalent interactions between the Sodium tetrabromoaurate(III) hydrate and acyclic organic compounds .

- Methods of Application or Experimental Procedures : The specific method involves the use of two classes of acyclic organic compounds that act as complementary receptors (tectons) by forming two sets of directional non-covalent interactions . The exact procedures and technical details can vary based on the specific objectives of the research.

- Summary of the Application : Sodium tetrabromoaurate(III) hydrate is used in the field of quantum physics for the efficient production of nearly perfect entangled photon pairs from quantum dot sources . This process involves the use of quantum dots as sources of entangled photon pairs, which are fundamental resources for quantum information processing and quantum communication.

- Methods of Application or Experimental Procedures : The specific method involves the use of quantum dots, which are nanoscale semiconductor particles that can generate pairs of entangled photons . The exact procedures and technical details can vary based on the specific objectives of the research.

Safety And Hazards

特性

IUPAC Name |

sodium;tetrabromogold(1-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4BrH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCARRTFPXWVHEC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].Br[Au-](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr4H2NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746035 | |

| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetrabromoaurate(III) hydrate | |

CAS RN |

10378-49-1 | |

| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrabromoaurate(III) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

1

Citations

The layer-by-layer formation of core/alloy nanoparticles is described. Using presynthesized gold nanoparticle cores, Au x Ag 1-x alloy shells were deposited and annealed with …

Number of citations: 16

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

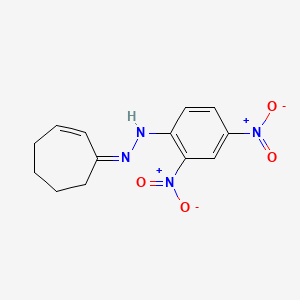

![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)